6-Cyclopropyl-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSWLBWCYNGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645364 | |
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-89-7 | |
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 6 Cyclopropyl 6 Oxohexanoic Acid
Esterification Reactions: Synthesis of Ethyl 6-Cyclopropyl-6-oxohexanoate
The carboxylic acid moiety of 6-cyclopropyl-6-oxohexanoic acid is readily converted to its corresponding ester, a common strategy to protect the carboxylic acid or to modify its reactivity. A primary example is the synthesis of ethyl 6-cyclopropyl-6-oxohexanoate.
Standard esterification conditions, such as Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong mineral acid, like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Alternatively, for milder conditions, the carboxylic acid can be activated prior to reaction with the alcohol. For instance, conversion to the acid chloride, followed by reaction with ethanol, provides the ethyl ester. A related transformation involves the reaction of monoethyl adipate (B1204190) with bis(trichloromethyl) carbonate to yield ethyl 6-chloro-6-oxohexanoate, which can then be reacted with a cyclopropyl (B3062369) nucleophile. google.com
Table 1: Synthesis of Ethyl 6-Cyclopropyl-6-oxohexanoate
| Reactants | Reagents | Product |
|---|
Modifications of the Carboxylic Acid Functionality
Beyond esterification, the carboxylic acid group of this compound can undergo various other transformations to generate a range of functional derivatives. These modifications are crucial for building more complex molecules.
One important transformation is the conversion to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. For example, reaction with cyclopropylamine (B47189) would yield N,6-dicyclopropyl-6-oxohexanamide.
Another modification involves the reduction of the carboxylic acid to a primary alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This transformation yields 6-cyclopropyl-1,6-hexanediol, introducing a new site for further chemical modification.
Transformations Involving the Ketone Group
The ketone group in this compound offers another reactive handle for chemical elaboration. A common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally chemoselective, leaving the carboxylic acid group intact. The product of this reduction is 6-cyclopropyl-6-hydroxyhexanoic acid.
The ketone can also participate in reactions to form new carbon-carbon bonds. For instance, Grignard reagents can add to the carbonyl carbon to produce tertiary alcohols. The stereochemical outcome of such additions can often be controlled by using chiral auxiliaries or catalysts.
Elaboration into Complex Cyclopropyl-Containing Scaffolds
The true synthetic utility of this compound and its derivatives is demonstrated in their use as intermediates in the synthesis of complex, biologically active molecules.
Incorporation into Retinoid-Related Orphan Receptor-γ (RORγ) Antagonist Structures (e.g., JTE-151 related moieties)
Retinoid-related orphan receptor-γ (RORγ) is a nuclear receptor that plays a key role in the regulation of immune responses. Antagonists of RORγ are being investigated for the treatment of autoimmune diseases. The cyclopropyl ketone moiety is a feature in some RORγ inhibitors. While direct incorporation of this compound into the recently developed RORγ inhibitor JTE-151 has not been explicitly detailed in the provided search results, the structural motifs are relevant. nih.gov The synthesis of JTE-151 and similar compounds often involves the coupling of various fragments, and a molecule like this compound could serve as a precursor to one of these fragments, highlighting the importance of such cyclopropyl-containing building blocks in medicinal chemistry. nih.gov
Formation of Bicyclic Beta-Amino Alcohols via Ring Expansion
Cyclopropylamines are important structural elements in many biologically active compounds. clockss.org The synthesis of bicyclic beta-amino alcohols can be achieved from amino acid derivatives. clockss.orgresearchgate.netorganic-chemistry.orgrroij.com While the direct conversion of this compound to a bicyclic beta-amino alcohol via ring expansion is not explicitly detailed in the provided search results, the general methodologies for synthesizing such structures from cyclopropyl-containing precursors are established. These methods often involve the ring-opening of epoxides with amines. researchgate.netrroij.com A derivative of this compound, such as the corresponding amino alcohol, could potentially undergo intramolecular reactions to form bicyclic systems.
Derivatives as Intermediates in Drug Synthesis (e.g., Montelukast Sodium, 1β-methylcarbapenem)
One of the most significant applications of cyclopropyl-containing building blocks is in the synthesis of the anti-asthmatic drug Montelukast Sodium. sciforum.netasianpubs.orgsciforum.nettsijournals.comgoogle.com While this compound itself is not directly a named intermediate, a structurally related key intermediate is 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. asianpubs.orgsciforum.nettsijournals.com The synthesis of Montelukast involves the coupling of this cyclopropyl-containing thiol with a complex side chain. asianpubs.orgsciforum.nettsijournals.com The general synthetic strategies highlight the importance of the cyclopropyl group in the final drug structure. sciforum.netgoogle.com
The 1β-methylcarbapenems are a class of broad-spectrum antibiotics. The synthesis of these complex molecules often involves the use of cyclopropyl-containing intermediates to construct parts of the carbapenem (B1253116) core structure. The reactivity of the cyclopropyl group can be harnessed to form the bicyclic ring system characteristic of these antibiotics.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| 1β-methylcarbapenem |
| 2-(1-(mercaptomethyl)cyclopropyl)acetic acid |
| 6-Cyclopropyl-1,6-hexanediol |
| 6-Cyclopropyl-6-hydroxyhexanoic acid |
| This compound |
| Ethyl 6-chloro-6-oxohexanoate |
| Ethyl 6-cyclopropyl-6-oxohexanoate |
| JTE-151 |
| Montelukast Sodium |
Stereochemical Control in Derivatization
The control of stereochemistry is a critical aspect of chemical synthesis, particularly in the preparation of pharmacologically active molecules and complex natural products, where a specific three-dimensional arrangement of atoms is often essential for biological activity. For a molecule such as this compound, which possesses a prochiral ketone, derivatization strategies can be designed to control the formation of new stereocenters. A reaction that favors the formation of one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.comstereoelectronics.org When the resulting products are enantiomers (non-superimposable mirror images), the process is termed enantioselective; if they are diastereomers (stereoisomers that are not mirror images), it is diastereoselective. stereoelectronics.orgyoutube.com
While specific, detailed research on the stereochemical derivatization of this compound is not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to predict effective strategies. These strategies primarily involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents to influence the stereochemical outcome of a reaction.
The primary site for introducing stereochemistry in this compound is the ketone functional group. Reduction of the ketone, for example, would generate a secondary alcohol and a new stereocenter. The objective of stereochemical control would be to selectively produce one of the two possible enantiomers of the resulting 6-cyclopropyl-6-hydroxyhexanoic acid.
Strategies for Stereocontrol at the Ketone:
One of the most powerful methods for achieving stereocontrol is through asymmetric hydrogenation . This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the ketone preferentially. For instance, ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP derivatives, have demonstrated broad applicability in the asymmetric hydrogenation of various ketones, including aryl and cyclopropyl ketones. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another common approach is the use of chiral auxiliaries . A chiral auxiliary is a chiral compound that is temporarily attached to the substrate molecule to direct the stereochemical course of a subsequent reaction. researchgate.net In the case of this compound, the carboxylic acid moiety could be converted to an amide using a chiral amine. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylations and aldol (B89426) reactions. rhhz.net After the stereocenter-forming reaction, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net
Chiral derivatizing agents (CDAs) can also be employed, not only for the synthesis of a specific stereoisomer but also for the analytical determination of enantiomeric purity. For example, reacting the carboxylic acid with a chiral alcohol like (R)- or (S)-Mosher's acid would form diastereomeric esters. These diastereomers can often be separated chromatographically.
The table below outlines potential strategies for the stereocontrolled derivatization of this compound, focusing on the transformation of the ketone group.
| Transformation | Strategy | Reagent/Catalyst Type | Expected Outcome |
| Ketone Reduction | Asymmetric Hydrogenation | Chiral Ru-BINAP catalyst + H₂ | Enantiomerically enriched 6-cyclopropyl-6-hydroxyhexanoic acid |
| Ketone Reduction | Chiral Reducing Agent | Borane with chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) | Enantiomerically enriched 6-cyclopropyl-6-hydroxyhexanoic acid |
| Aldol Addition | Chiral Auxiliary | Attachment of Evans' oxazolidinone, followed by enolization and reaction with an aldehyde | Diastereomerically enriched product with two new stereocenters |
| Cycloaddition | Asymmetric Catalysis | SmI₂ in the presence of a chiral ligand for formal [3+2] cycloadditions with alkenes | Complex sp³-rich products with controlled stereochemistry nih.govacs.org |
It is important to note that alkyl cyclopropyl ketones can be relatively unreactive substrates in some catalytic systems, which may necessitate specific catalyst designs or reaction conditions to achieve high efficiency and selectivity. nih.govacs.org The rigidity of the cyclopropyl group can, however, be an advantage, aiding in the creation of stereodefined products in reactions like directed cyclopropanation or epoxidation on derivatives. acs.org The stability of the newly formed stereocenter is also a consideration, as epimerization (the change in configuration at one stereocenter) can occur under certain conditions, particularly if the new stereocenter is adjacent to the ketone. nih.gov
Spectroscopic and Structural Characterization of 6 Cyclopropyl 6 Oxohexanoic Acid and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-cyclopropyl-6-oxohexanoic acid, distinct signals corresponding to the different proton environments are expected. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between 0 and 1 ppm. The methine proton of the cyclopropyl group attached to the carbonyl would likely be shifted downfield relative to the methylene (B1212753) protons of the ring. The methylene protons of the hexanoic acid chain would present as a series of multiplets in the region of 1.2 to 2.8 ppm. The methylene group alpha to the carboxylic acid (at C2) and the methylene group alpha to the ketone (at C5) would be the most downfield-shifted of the chain protons due to the deshielding effect of the adjacent carbonyl groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, although its position can be highly variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to observe nine distinct carbon signals. The carbons of the cyclopropyl group would resonate at high field. The carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid would appear at the most downfield shifts, generally in the range of 170-210 ppm. The methylene carbons of the aliphatic chain would be found in the intermediate region of the spectrum.
For comparison, the experimental ¹³C NMR data for the analogue 6-cyclohexyl-6-oxohexanoic acid is available. nih.gov This data can help in assigning the signals of the hexanoic acid chain in the target molecule.
| Analogue | ¹³C NMR Data |
| 6-cyclohexyl-6-oxohexanoic acid | Data available, specific shifts not detailed in the provided search result. nih.gov |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C9H14O3), the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (170.21 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely involve characteristic cleavage patterns. Alpha-cleavage adjacent to the ketone and carboxylic acid functional groups is a common fragmentation pathway. For instance, cleavage between C6 and the cyclopropyl group would result in a cyclopropylcarbonyl cation. Another likely fragmentation is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen of the ketone, followed by cleavage of the C4-C5 bond.
Experimental mass spectrometry data is available for the analogue 6-cyclohexyl-6-oxohexanoic acid . nih.gov The GC-MS data for this compound shows a top peak at m/z 83 and other significant peaks at m/z 55 and 111, providing clues to the fragmentation pathways of such structures. nih.gov
| Analogue | Mass Spectrometry Data |
| 6-cyclohexyl-6-oxohexanoic acid | GC-MS: Top peak m/z 83, other peaks at m/z 55 and 111. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. Two strong, sharp absorption bands would be expected for the carbonyl groups. The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretching of the ketone is usually found at a slightly higher wavenumber, around 1715-1730 cm⁻¹. The presence of the cyclopropyl group might be indicated by C-H stretching vibrations above 3000 cm⁻¹.
For the analogue 6-cyclohexyl-6-oxohexanoic acid , vapor phase IR spectral data is available, which would show similar characteristic peaks for the carboxylic acid and ketone functional groups. nih.gov
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. To date, no public records of the single-crystal X-ray structure of this compound have been found. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This would unambiguously confirm the connectivity of the atoms and the geometry of the cyclopropyl ring relative to the hexanoic acid chain.
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation)
Chiroptical methods, such as the measurement of optical rotation, are used to investigate the stereochemistry of chiral molecules. This compound is a chiral molecule, with the stereocenter at the carbon atom of the cyclopropyl ring attached to the carbonyl group (C6). Therefore, it can exist as a pair of enantiomers. If an enantiomerically pure or enriched sample of this compound were available, it would exhibit optical activity, meaning it would rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. Currently, there is no available data on the optical rotation of this compound in the public domain. The synthesis of this compound would likely result in a racemic mixture unless a chiral catalyst or starting material is used. The separation of the enantiomers would be necessary to study their individual chiroptical properties.
Mechanistic Investigations of Reactions Involving the 6 Cyclopropyl 6 Oxohexanoic Acid System
Reaction Mechanism Studies on Cyclopropyl (B3062369) Ring Formation and Opening
The formation of the cyclopropyl ring in precursors to 6-cyclopropyl-6-oxohexanoic acid typically involves well-established synthetic methodologies such as the Simmons-Smith reaction or intramolecular cyclization of γ-haloketones. The focus of mechanistic studies, however, often lies in the subsequent reactions where the cyclopropyl ring is opened.
The ring-opening of cyclopropyl ketones like this compound can proceed through different mechanistic pathways depending on the reaction conditions. nih.gov Under acidic conditions, particularly with the use of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), the reaction can proceed via a homo-conjugate addition pathway. nih.gov In this mechanism, the carbonyl group is first protonated, which then induces the nucleophilic opening of the cyclopropyl ring. nih.gov This pathway is distinct from the SN1-type ring-opening observed in aryl-substituted cyclopropanes, where direct protonation leads to a carbocation intermediate. nih.gov For cyclopropyl ketones, computational and experimental data suggest that the protonated ketone is a key intermediate, and its stability can influence the reaction rate. nih.gov
The regioselectivity of the ring-opening is also a critical aspect of these studies. The substitution pattern on the cyclopropane (B1198618) ring dictates the preferred site of nucleophilic attack or bond cleavage. For carbonyl-bearing cyclopropanes, the reaction often proceeds in a way that relieves the ring strain while forming a stable product. nih.gov
Table 1: Comparison of Proposed Ring-Opening Mechanisms for Cyclopropyl Ketones
| Mechanistic Pathway | Key Intermediate | Conditions | Driving Force |
|---|---|---|---|
| Homo-conjugate Addition | Protonated Ketone | Brønsted Acid (e.g., in HFIP) | Strain release, formation of a stable enol |
Mechanistic Pathways of Acyl Radical Cyclizations
Acyl radicals, which can be generated from derivatives of this compound (e.g., selenoesters), are versatile intermediates in the formation of cyclic compounds. nih.govthieme-connect.com The generation of these radicals can be achieved through various methods, including the use of radical initiators like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) with selenyl esters, or through photoredox catalysis. rsc.orgorganic-chemistry.org
Once formed, the acyl radical can undergo intramolecular cyclization. In the context of a molecule like this compound, this could involve the acyl radical adding to a double bond within the molecule if one were present in a suitable position. The cyclization can proceed via different modes, most commonly the 5-exo or 6-endo pathways. The specific pathway taken is influenced by a number of factors, including the substitution pattern and the reaction conditions. For instance, in related systems, the presence of an alkyl substituent can reverse the preferred mode of cyclization from endo to exo. ucl.ac.uk
The mechanism of these cyclizations is a radical chain process. organic-chemistry.org It is initiated by the generation of a radical, which then reacts with the acyl radical precursor to form the acyl radical. This acyl radical then cyclizes, and the resulting radical is quenched to give the product and regenerate the chain-carrying radical. organic-chemistry.org
Role of Cyclopropyl Moieties as Radical Clocks in Reaction Studies
The cyclopropyl group, especially when adjacent to a radical center, can serve as a "radical clock". mdpi.com This is a powerful tool for studying the kinetics of radical reactions. The principle relies on the fact that a cyclopropylmethyl radical undergoes a rapid and irreversible ring-opening rearrangement to a homoallylic radical. The rate of this rearrangement is known, allowing it to be used as a benchmark to time other competing radical reactions.
In the context of reactions involving derivatives of this compound, if a radical is generated on the carbon adjacent to the cyclopropyl ring, the rate of a competing reaction (e.g., an intermolecular trapping reaction) can be determined by comparing the amount of product formed from the unrearranged cyclopropylmethyl radical versus the ring-opened homoallylic radical. The ratio of these products, combined with the known rate constant for the cyclopropylmethyl radical ring-opening, allows for the calculation of the rate constant of the competing reaction. mdpi.com The introduction of a sulfur atom adjacent to the cyclopropyl ring can influence the selectivity of these radical clock reactions. mdpi.com
Table 2: Application of Cyclopropyl Radical Clock
| Radical Species | Rearrangement | Known Rate Constant (k_r) | Competing Reaction | Unknown Rate Constant (k_x) | Product Ratio |
|---|
Investigation of Ring Expansion Reactions from Cyclopropyl Systems
Ring expansion reactions are valuable transformations in organic synthesis for accessing larger ring systems from more readily available smaller rings. nih.govmdpi.com Cyclopropyl systems, due to their inherent ring strain, can be excellent substrates for such reactions. For a system like this compound, a potential ring expansion could be initiated by the formation of a carbocation adjacent to the cyclopropyl ring. This could be achieved, for example, through the treatment of a corresponding alcohol derivative with acid. The resulting carbocation could then trigger a rearrangement where one of the cyclopropyl C-C bonds migrates, leading to a one-carbon ring expansion and the formation of a cyclobutanone (B123998) derivative.
Another possibility involves radical-mediated ring expansions. Free radical-promoted ring expansion of five- and six-membered rings has been shown to be an effective method for constructing larger cyclic compounds. mdpi.com While less common for the direct expansion of a cyclopropyl ring itself, a radical generated elsewhere in the molecule could potentially interact with the cyclopropyl group to induce a rearrangement.
The specific outcome of these potential ring expansion reactions would be highly dependent on the substitution pattern of the this compound derivative and the reaction conditions employed.
Understanding Selectivity in Cyclization Reactions (e.g., Exo vs. Endo Modes)
In acyl radical cyclizations, the regioselectivity of the ring closure is a key consideration, often governed by Baldwin's rules. These rules predict the relative favorability of different ring-closing reactions based on the trajectory of the attacking radical relative to the plane of the multiple bond. Generally, for the formation of five- and six-membered rings, exo cyclizations are favored over endo cyclizations.
For an acyl radical derived from a modified this compound system containing an appropriately positioned double bond, the competition between n-exo-trig and (n+1)-endo-trig cyclization would be a central mechanistic question. For example, a 6-heptenoyl radical typically undergoes a 6-exo cyclization. ucl.ac.uk However, substituents on the alkene or the carbon chain can influence this selectivity. In some cases, the presence of certain substituents can favor the thermodynamically less stable endo product. ucl.ac.uk The efficiency and selectivity of these cyclizations can also be affected by the reaction conditions, such as the concentration of the radical precursor. ucl.ac.uk Computational studies can provide valuable insights into the transition state energies for the competing exo and endo pathways, helping to rationalize the observed product distributions.
Table 3: Factors Influencing Selectivity in Acyl Radical Cyclizations
| Factor | Influence on Exo vs. Endo Selectivity | Example |
|---|---|---|
| Ring Size being Formed | 5- and 6-membered rings generally favor exo cyclization. | A 5-hexenoyl radical preferentially undergoes 5-exo-trig cyclization. |
| Substitution Pattern | Steric hindrance or electronic effects can alter the preferred pathway. | An alkyl substituent at the 7-position of a 6-heptenoyl radical can favor 6-exo cyclization. ucl.ac.uk |
| Reaction Conditions | Concentration can influence the competition between cyclization and intermolecular reactions. | More dilute conditions can sometimes increase the yield of the endo product. ucl.ac.uk |
Computational and Theoretical Approaches to 6 Cyclopropyl 6 Oxohexanoic Acid Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-cyclopropyl-6-oxohexanoic acid. By solving approximations of the Schrödinger equation, these methods map the electron density of the molecule, which in turn reveals its electronic structure and reactivity.
Key aspects of the electronic structure that can be determined include the distribution of electrostatic potential and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrostatic potential map indicates regions of positive and negative charge, highlighting the electrophilic (electron-poor) carbonyl carbon and the nucleophilic (electron-rich) oxygen atoms. The HOMO and LUMO energies are crucial for predicting reactivity, as they represent the molecule's ability to donate and accept electrons, respectively.
The reactivity of this compound can be predicted from this electronic data. For instance, the presence of the cyclopropyl (B3062369) ketone moiety and the carboxylic acid group suggests several potential reaction pathways. Theoretical calculations can model the proton affinity at different sites, confirming the acidity of the carboxylic acid. Furthermore, these calculations can shed light on the stability of intermediates. A potential reaction involves the conversion of the carboxylic acid to a diacyl peroxide, which can then undergo decarboxylation to form a C-centered radical. acs.org The stability and subsequent reaction pathways of the resulting 5-cyclopropyl-5-oxopentyl radical can be computationally explored. Such radical processes are often studied in the context of C-C bond formation, and experiments with radical scavengers like TEMPO can confirm a radical mechanism, a process that can also be modeled computationally. acs.orgacs.org
Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical results from DFT calculations for similar molecules.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -0.5 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Relates to the kinetic stability of the molecule. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
| Most Negative Atomic Charge | Carbonyl Oxygen (-0.65 e) | Most likely site for protonation or coordination to electrophiles. |
| Most Positive Atomic Charge | Carbonyl Carbon (+0.70 e) | Most likely site for nucleophilic attack. |
Molecular Dynamics Simulations of Conformational Landscapes
This compound is a flexible molecule due to the rotational freedom of the bonds in its five-carbon chain. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time. mdpi.com
MD simulations model the movement of atoms by applying classical mechanics, where the forces between atoms are calculated using a "force field." By simulating the molecule's dynamics over nanoseconds or even microseconds, researchers can observe the different shapes (conformations) it can adopt and determine their relative stabilities. mdpi.com The simulation tracks the trajectory of each atom, providing a detailed movie of the molecule's motion and flexibility.
For this compound, MD simulations can reveal:
Preferred Conformations: The molecule may exist in folded or extended states, and MD can quantify the probability of finding it in each state.
Rotational Barriers: The energy required to rotate around specific single bonds can be estimated, showing which parts of the molecule are more or less flexible.
Intramolecular Interactions: The simulation can identify transient hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
Solvent Effects: By including solvent molecules (like water) in the simulation box, MD can show how the environment influences the molecule's shape.
This understanding of the conformational landscape is crucial for drug design, as the molecule's shape determines how it can fit into the binding site of a biological target. nih.gov
Docking and Molecular Modeling Studies of Derivatives with Biological Targets (e.g., RORγ, HBV capsid assembly modulators)
A significant application of computational modeling for compounds related to this compound is in drug discovery, particularly in the development of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). scilit.com The HBV capsid is a critical component for viral replication, making it an attractive therapeutic target. mdpi.com
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. For derivatives of this compound, which can serve as scaffolds for more complex CAMs, docking studies are used to:
Identify Binding Pockets: Docking algorithms place the ligand into the known binding site on the HBV capsid protein, often referred to as the HAP (heteroaryldihydropyrimidine) pocket. nih.gov
Predict Binding Poses: They generate multiple possible binding poses and score them based on factors like intermolecular forces and shape complementarity.
Analyze Key Interactions: The best-scoring poses are analyzed to identify specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding site. Studies have identified residues like Trp102 and Thr128 as being crucial for the binding of CAMs. scilit.com
Table 2: Key Interactions for HBV Capsid Assembly Modulators from Modeling Studies This table summarizes typical interactions observed in computational studies of various CAMs binding to the HBV capsid protein.
| Interacting Residue | Interaction Type | Role in Binding |
|---|---|---|
| Trp102 | Hydrogen Bond, Hydrophobic | Forms critical H-bonds with the ligand and participates in pi-stacking. scilit.com |
| Thr128 | Hydrogen Bond | Acts as a hydrogen bond donor or acceptor to anchor the ligand. scilit.com |
| Ile129 | Hydrophobic | Contributes to a hydrophobic pocket that accommodates nonpolar parts of the ligand. |
| Phe24 | Hydrophobic | Forms part of the binding pocket wall, interacting with the ligand. |
| Tyr132 | Hydrophobic | Contributes to the hydrophobic enclosure of the binding site. mdpi.com |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly useful for confirming the structure of newly synthesized compounds or for distinguishing between isomers.
The prediction of 1H and 13C NMR spectra is typically a two-step process:
Geometry Optimization: The molecule's three-dimensional structure is first optimized, usually with a DFT method, to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, a specialized NMR calculation is performed. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this step. researchgate.net
The accuracy of the prediction depends heavily on the choice of the DFT functional and the basis set. nih.gov Researchers often test several combinations of functionals (e.g., B3LYP, PBE0, ωB97XD) and basis sets (e.g., 6-31G(d,p), cc-pVDZ) against known experimental data for similar molecules to find the most reliable level of theory. nih.govmdpi.com The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help assign peaks in an experimental spectrum and provide confidence in the structural assignment. nih.gov
Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound This table presents hypothetical yet realistic ¹H and ¹³C NMR chemical shift values calculated using a common DFT method (e.g., B3LYP/6-31G(d,p)).
| ¹³C NMR | ¹H NMR | ||||
|---|---|---|---|---|---|
| Atom Position | Predicted Shift (ppm) | Assignment | Atom Position | Predicted Shift (ppm) | Assignment |
| C1 (COOH) | 179.5 | Carboxylic Acid | H on COOH | 11.5 | Carboxylic Acid Proton |
| C6 (C=O) | 210.8 | Ketone | H on C2 | 2.35 | Methylene (B1212753) alpha to COOH |
| C5 | 37.5 | Methylene alpha to Ketone | H on C5 | 2.70 | Methylene alpha to Ketone |
| C2 | 33.8 | Methylene alpha to COOH | H on C3 | 1.65 | Methylene |
| C4 | 23.1 | Methylene | H on C4 | 1.70 | Methylene |
| C3 | 24.5 | Methylene | H on C7 (CH-C=O) | 1.95 | Cyclopropyl Methine |
| C7 (CH-C=O) | 19.2 | Cyclopropyl Methine | H on C8/C9 | 0.90 | Cyclopropyl Methylene |
| C8/C9 (CH₂) | 11.0 | Cyclopropyl Methylene | - | - | - |
Analysis of Reaction Energetics and Transition States
Beyond predicting reactivity, quantum chemical calculations can provide a quantitative analysis of reaction mechanisms, including their energetics and the structures of transition states. This is crucial for understanding reaction feasibility, kinetics, and selectivity.
For a potential reaction of this compound, such as the radical generation mentioned earlier, computational chemists can map out the entire reaction coordinate. acs.org This involves:
Locating Stationary Points: Calculating the optimized structures and energies of the reactant(s), product(s), and any intermediates.
Finding Transition States (TS): Identifying the highest energy point along the lowest energy reaction path connecting a reactant and a product. A TS is a first-order saddle point on the potential energy surface.
Calculating Activation Energy (Ea): The energy difference between the transition state and the reactant(s) determines the activation energy, which is directly related to the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactant and product.
By comparing the activation energies for different possible reaction pathways, researchers can predict which reaction is most likely to occur under a given set of conditions. For example, in the Mn-catalyzed reaction of diacyl peroxides, DFT calculations can help elucidate the mechanism, such as the cleavage of the O-O and C-C bonds to release CO2 and generate a C-centered radical, and the subsequent steps involving the radical's addition to a substrate. acs.org This level of detail provides powerful insights for optimizing reaction conditions and designing new synthetic routes.
Advanced Research Applications of 6 Cyclopropyl 6 Oxohexanoic Acid and Its Scaffolds
Application as Chiral Building Blocks in Asymmetric Synthesis
Cyclopropyl-containing molecules, including derivatives of 6-Cyclopropyl-6-oxohexanoic acid, serve as important chiral building blocks in asymmetric synthesis. The rigid, three-membered ring introduces conformational constraints that can influence the stereochemical outcome of chemical reactions. iris-biotech.de This property is particularly useful in the synthesis of complex molecules where precise control over stereochemistry is crucial.
Researchers have developed biocatalytic strategies for the enantioselective cyclopropanation to produce α-cyclopropylpyruvates with high enantioselectivity (up to >99% ee). utdallas.edu These chiral cyclopropane (B1198618) derivatives are valuable intermediates that can be transformed into a variety of other optically pure compounds. utdallas.edu For instance, the ketoester group in α-cyclopropylpyruvates can be reduced to form diols or converted into epoxides, providing access to a diverse range of functionalized cyclopropanes. utdallas.edu Furthermore, conformationally locked amino acids containing cyclopropane rings are being explored for the synthesis of peptides with non-classical three-dimensional structures. digitellinc.com
Role in the Design of Novel Bioactive Molecules
The incorporation of cyclopropyl (B3062369) groups into molecular scaffolds is a widely used strategy in the design of new therapeutic agents. The unique properties of this small ring system can significantly impact the biological activity and pharmacokinetic profile of a drug molecule.
Structure-Activity Relationship (SAR) Studies for Target Modulation
The cyclopropyl group plays a significant role in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound with cyclopropyl groups, medicinal chemists can probe the binding pocket of a biological target and optimize the compound's affinity and selectivity.
For example, in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a known therapeutic target, the strategic placement of cyclopropyl groups was guided by metabolite identification and structural data. This approach led to the design of compounds with improved potency, reduced oxidative metabolism, and an increased half-life. nih.gov Specifically, replacing a methyl group with a cyclopropyl moiety was a key strategy to block sites of oxidative metabolism. nih.gov Further optimization by adding a methyl group to the cyclopropyl ring resulted in an eight-fold increase in whole blood potency. nih.gov
Influence of Cyclopropyl Groups on Molecular Properties for Drug Design
The cyclopropyl group imparts several desirable properties to drug molecules, making it a valuable tool for medicinal chemists. acs.orgnih.gov Its rigid structure can lead to a more favorable binding entropy to a target receptor. nih.govresearchgate.net
Key properties influenced by the cyclopropyl group include:
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to a longer half-life and reduced potential for drug-drug interactions. For example, the substitution of an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de
Potency: The conformational constraint provided by the cyclopropyl ring can help to properly orient other functional groups within a molecule for optimal interaction with a biological target, thereby enhancing potency. acs.orgnih.govresearchgate.net In some cases, adding a cyclopropyl group can lead to a significant increase in a compound's biological activity. hyphadiscovery.com
| Property | Influence of Cyclopropyl Group | Example |
| Metabolic Stability | Increased due to high C-H bond dissociation energy, reducing susceptibility to CYP450 oxidation. hyphadiscovery.com | Replacement of N-ethyl group with N-cyclopropyl. iris-biotech.de |
| Potency | Enhanced by providing conformational constraint for optimal target binding. acs.orgnih.govresearchgate.net | Addition of a methyl group to a cyclopropyl ring in IDO1 inhibitors increased potency 8-fold. nih.gov |
| Off-Target Effects | Reduced by improving target selectivity. acs.orgnih.gov | General strategy in drug design. |
Use in the Synthesis of Conjugates and Linkers
The unique reactivity and structural features of cyclopropyl-containing molecules make them suitable for use in the synthesis of conjugates and linkers. For instance, a cyclopropyl-1,1-dicarboxamide linker was used to improve the stability and pharmacological performance of the tyrosine kinase inhibitor Cabozantinib. iris-biotech.de While direct evidence for the use of this compound in antibody-drug conjugate (ADC) linkers is not prevalent in the searched literature, its bifunctional nature (a carboxylic acid and a ketone) suggests potential for such applications. Patent literature indicates that this compound is considered in compositions for drug delivery and bioorthogonal conjugation. google.comgoogleapis.com
Development of Novel Catalytic Systems Utilizing Cyclopropyl-Ketoacid Intermediates
Cyclopropyl ketones, including structures related to this compound, are valuable substrates in the development of novel catalytic systems. The strain in the three-membered ring can be harnessed to drive a variety of chemical transformations.
Recent research has focused on the use of dual catalytic systems, often involving a combination of a transition metal catalyst and a photocatalyst, to achieve novel transformations of cyclopropyl ketones. researchgate.net For example, a dual cobalt/photoredox catalytic system has been developed for the remote-Markovnikov-selective hydrobromination and hydrochlorination of allyl carboxylates, a transformation that proceeds through a radical relay mechanism. acs.org
Furthermore, catalytic systems have been developed for the formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes, providing access to complex, sp³-rich products. nih.gov The ring-opening C-C activation of cyclopropyl ketones using nickel catalysts has also been explored to generate valuable γ-substituted silyl (B83357) enol ethers. nih.gov Additionally, Lewis acid-catalyzed asymmetric cascade reactions of cyclopropyl ketones have been developed for the synthesis of chiral benzothiazole (B30560) derivatives. researchgate.net
Investigations into Biosynthetic Pathways of Cyclopropane Rings in Natural Products (General Relevance to Fatty Acids)
Cyclopropane rings are found in a variety of natural products, most notably in cyclopropane fatty acids (CPAs). wikipedia.org The biosynthesis of these rings is of significant interest to chemists and biologists.
CPAs are formed from unsaturated fatty acids through a process of cyclopropanation. wikipedia.org The methylene (B1212753) group that forms the cyclopropane ring is donated by S-adenosylmethionine (SAM), and the reaction is catalyzed by cyclopropane-fatty-acyl-phospholipid synthase. wikipedia.orgresearchgate.net The proposed mechanism involves the transfer of a methyl group from SAM to the double bond of the fatty acid, followed by deprotonation and ring closure. wikipedia.org
These biosynthetic pathways are not limited to bacteria; they have also been investigated in plant tissues. nih.gov Studies have shown that the methyl group of methionine is the likely precursor of the ring-methylene carbon in the cyclopropane and cyclopropene (B1174273) fatty acids found in the seeds of certain plants. nih.gov The presence of cyclopropane rings significantly alters the physicochemical properties of fatty acids. researchgate.net
Future Research Directions and Emerging Trends in the Study of 6 Cyclopropyl 6 Oxohexanoic Acid
The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a molecule like 6-cyclopropyl-6-oxohexanoic acid, which combines the functionalities of a γ-keto acid and a cyclopropyl (B3062369) ketone, future research is poised to unlock new synthetic pathways, reveal unique chemical behaviors, and explore its potential in various applications. Emerging trends point towards greener synthesis, deeper mechanistic understanding through computational and advanced spectroscopic methods, and the rational design of new molecules for specific functions.
Q & A
Q. What are the established synthetic routes for 6-Cyclopropyl-6-oxohexanoic acid, and how do reaction conditions influence yield?
A common method involves condensation of cyclopropanecarbaldehyde with levulinic acid using catalytic piperidine and acetic acid in toluene, followed by hydrogenation with palladium catalysts to reduce unsaturated intermediates . Key factors affecting yield include solvent choice, catalyst loading (e.g., 10% Pd/C), and reaction temperature. For example, higher hydrogen pressure (1–3 atm) may improve reduction efficiency.
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Condensation | Toluene, 80°C, 12h | 60–75% |
| Hydrogenation | Pd/C, H₂ (2 atm), RT, 6h | 70–85% |
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., ketone at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
Q. What methodologies are recommended for assessing the biological activity of this compound in anti-inflammatory studies?
Two validated models include:
- In vitro : Human whole blood assay to measure inhibition of arachidonic acid metabolism (e.g., prostaglandin E₂ reduction).
- In vivo : Carrageenan-induced rat paw edema test, with compound administration (e.g., 50 mg/kg oral dose) and comparison to standards like fenbufen .
| Model | Key Parameters | Metrics |
|---|---|---|
| In vitro | IC₅₀ (μM), COX-1/COX-2 selectivity | % Inhibition at 24h |
| In vivo | Paw volume reduction (%) at 4h | ED₅₀ (mg/kg) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing derivatives of this compound?
Contradictions often arise from conformational flexibility or impurities. Strategies include:
Q. What strategies optimize the purification of this compound from complex reaction mixtures containing lactone byproducts?
Lactone formation (e.g., via intramolecular esterification) can be minimized by:
- Adjusting pH during workup (acidic conditions favor carboxylic acid stability).
- Using orthogonal purification methods: silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization in ethanol/water .
| Purification Step | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Hexane:EtOAc (3:1 → 1:1) | 90–95% |
| Recrystallization | Ethanol:H₂O (4:1), −20°C | ≥98% |
Q. How should researchers design controlled experiments to evaluate structure-activity relationships (SAR) for analogs of this compound?
Systematic variation of substituents (e.g., cyclopropyl ring modifications, ketone replacement) is key. Biological assays must include:
Q. How can discrepancies between in vitro enzyme inhibition data and in vivo efficacy results be systematically investigated?
Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Address by:
- Measuring plasma/tissue concentrations via LC-MS/MS to confirm compound exposure.
- Conducting metabolic stability assays (e.g., liver microsomes) to identify rapid degradation.
- Using pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect .
| Parameter | In Vitro Value | In Vivo Value | Suggested Adjustment |
|---|---|---|---|
| Bioavailability | N/A | <20% | Prodrug formulation |
| Metabolic Half-life | >60 min (microsomes) | <30 min (rat) | CYP enzyme inhibitors |
Methodological Guidance
- Data Contradiction Analysis : Apply iterative hypothesis testing, as outlined in qualitative research frameworks, to isolate variables causing conflicting results .
- Computational Modeling : Use density functional theory (DFT) calculations (e.g., Gaussian software) to predict reactive sites or stability, guided by parameters like HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
